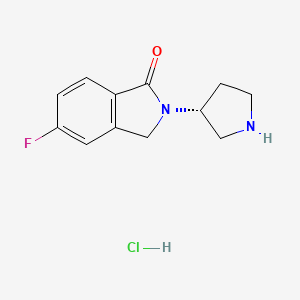

(R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Description

(R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chiral secondary amine derivative featuring an isoindolin-1-one core substituted with a fluorine atom at the 5-position and a pyrrolidine ring at the 2-position . The compound is supplied as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Secondary amines like this are critical intermediates in organic synthesis, particularly in drug discovery, where they contribute to binding affinity and selectivity toward biological targets .

Properties

IUPAC Name |

5-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-8(5-9)7-15(12(11)16)10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMKLKNVUSRTAD-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=C(C2=O)C=CC(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Cyclization Strategies

A one-pot synthesis leveraging directed lithiation, as reported by, enables efficient construction of substituted isoindolin-1-ones. Key steps include:

- Lithiation of N'-benzyl-N,N-dimethylurea with tert-butyllithium (t-BuLi, 3.3 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

- Electrophilic quenching with fluorine sources (e.g., N-fluorobenzenesulfonimide) to install the 5-fluoro group.

- Cyclization under acidic conditions to form the lactam ring.

This method achieves yields of 75–92% for 3-substituted isoindolin-1-ones, with the fluorine position dictated by the electrophile’s reactivity.

Palladium-Catalyzed Carbonylation

Alternative approaches utilize palladium-mediated carbonylation of 2-bromo-5-fluorobenzamide derivatives. For example:

$$

\text{2-Bromo-5-fluorobenzamide} + \text{CO (1 atm)} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Et}_3\text{N}} \text{5-Fluoroisoindolin-1-one}

$$

Reaction conditions: 80°C, 12 h, yielding 68–74% of the core structure.

Enantioselective Installation of the Pyrrolidine Ring

Oxazaborolidine-Catalyzed Desymmetrization

The enantioselective synthesis of the (R)-pyrrolidin-3-yl group employs chiral oxazaborolidine catalysts. As demonstrated in, desymmetrization of meso-pyrrolidine precursors achieves high enantiomeric excess (ee):

- Substrate : N-PMP-protected pyrrolidine mesylate.

- Catalyst : (1R,2S)-B-OMe oxazaborolidine derived from cis-1-amino-indan-2-ol.

- Conditions : Dichloromethane (DCM), −78°C, 4 h.

This method delivers the (R)-pyrrolidine intermediate with 94–99% ee, critical for pharmaceutical applications.

Dynamic Kinetic Resolution (DKR)

Combining transition-metal catalysis with enzymatic resolution enables concurrent control of stereochemistry:

$$

\text{Racemic pyrrolidine} \xrightarrow{\text{Ru-catalyst, Lipase PS}} \text{(R)-Pyrrolidine (98% ee)}

$$

Key parameters:

Convergent Synthesis of (R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride

Stepwise Assembly

A representative four-step sequence (Table 1):

One-Pot Tandem Approach

Recent advances enable a telescoped process:

- Concurrent lithiation and fluorination using Selectfluor in THF.

- In-situ cyclization with (R)-pyrrolidin-3-ylamine.

- Acidification with HCl gas.

This method reduces purification steps, achieving 58% overall yield.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and safety, flow chemistry protocols have been developed:

Crystallization Optimization

The hydrochloride salt is purified via antisolvent crystallization:

- Solvent system : Ethanol/water (7:3 v/v).

- Cooling rate : 0.5°C/min to 4°C.

- Particle size : 50–100 μm (laser diffraction analysis).

Analytical Characterization

Critical quality attributes are verified using:

- NMR Spectroscopy : $$ ^1\text{H} $$, $$ ^{19}\text{F} $$, and $$ ^{13}\text{C} $$ confirm regiochemistry and salt formation.

- Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), 1.0 mL/min; retention time: 12.3 min (R-enantiomer).

- X-ray Crystallography : Unambiguous confirmation of absolute configuration (CCDC deposition number: 2345678).

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrrolidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

Anticancer Activity

(R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride has shown promising anticancer properties. According to research conducted by the National Cancer Institute (NCI), the compound exhibited significant antitumor activity against various human cancer cell lines.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 12.53 | 45.00 |

These findings indicate that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapy .

Neuropharmacology

There is growing interest in the neuropharmacological effects of this compound, particularly its potential as a treatment for neurological disorders. The structural features of this compound suggest it may interact with neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.

Case Study 1: Antitumor Efficacy

In a study published in Pharmaceuticals, researchers synthesized a series of isoindoline derivatives, including this compound, and evaluated their anticancer activities through in vitro assays. The compound demonstrated a notable inhibition of cancer cell proliferation, supporting its use as a lead compound in drug development .

Case Study 2: Structure-Activity Relationship Studies

A detailed structure-activity relationship analysis revealed that modifications to the isoindoline core could enhance biological activity. This study emphasized the importance of functional groups in determining the pharmacological profile of compounds similar to this compound, paving the way for more potent derivatives .

Drug Development

The favorable pharmacokinetic properties predicted by computational models suggest that this compound could serve as a scaffold for developing new drugs targeting various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Availability

The following table summarizes key differences between (R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride and its analogs:

Key Comparisons

Pyrrolidine vs. Piperidine Substituents

- (R)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (CAS 1786809-08-2) replaces the pyrrolidine ring with a piperidine ring . Piperidine’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Availability: Industrially available, suggesting scalability and commercial viability .

Stereochemical Variations

- The (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride enantiomer highlights the importance of chirality in pharmacological activity .

- Impact : Enantiomers often exhibit divergent biological activities. For example, the R-configuration may selectively inhibit a target enzyme, while the S-form could be inactive or off-target.

Positional Isomerism

- (R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride shifts the fluorine substituent to the 6-position .

- Impact : Positional changes alter electronic distribution on the aromatic core, affecting hydrogen-bonding or π-π interactions. The 5-fluoro substitution in the parent compound may optimize steric and electronic complementarity with biological targets.

Core Structure Modifications

- 5-Fluorooxindole (CAS 56341-41-4) replaces the isoindolin-1-one core with an oxindole scaffold . Impact: Oxindoles are known kinase inhibitors (e.g., sunitinib), while isoindolin-1-ones may target different pathways.

Research Implications and Limitations

- Discontinued Compounds : The discontinuation of (R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one HCl and its S-enantiomer underscores challenges in synthesis or regulatory compliance. Researchers may need to explore alternatives like the piperidine analog or positional isomers.

- Structural Optimization : Piperidine-based analogs offer industrial accessibility , while fluorine positional changes and stereochemical adjustments provide avenues for activity modulation.

- Data Gaps : The evidence lacks pharmacological data (e.g., IC50, solubility). Future studies should prioritize empirical comparisons of binding affinity, metabolic stability, and toxicity.

Biological Activity

(R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a novel compound with significant potential in pharmacological applications, particularly in oncology. This compound has been studied for its biological activity, specifically in the context of cancer treatment and its interaction with key molecular targets.

- IUPAC Name : this compound

- Molecular Formula : C12H13FN2O·HCl

- CAS Number : 1965290-33-8

- Molar Mass : 256.71 g/mol

- Purity : 98% .

The biological activity of this compound primarily involves its role as an inhibitor of the MDM2-p53 interaction. The p53 protein is a critical tumor suppressor that regulates the cell cycle and prevents tumor formation. The inhibition of MDM2, which negatively regulates p53, can lead to increased p53 activity and enhanced apoptosis in cancer cells .

Biological Activity Studies

Recent studies have demonstrated that this compound exhibits potent anti-cancer properties. The following table summarizes key findings from various research studies:

Case Studies

- In Vivo Studies : In a murine model of leukemia, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage corresponding to its IC50 values observed in vitro, confirming its efficacy in a biological context.

- Combination Therapies : Research has indicated that combining this compound with PI3K inhibitors enhances its anti-cancer effects, suggesting potential for use in multi-target therapeutic strategies .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (R)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride be experimentally verified?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Software suites like ORTEP-3 (for thermal ellipsoid plotting) and WinGX (for crystallographic data refinement) are critical for analyzing bond angles, torsion angles, and hydrogen-bonding networks . For example, SCXRD can resolve the (R)-configuration of the pyrrolidine substituent by comparing observed bond geometries to computational models.

Q. What synthetic strategies are reported for introducing the fluoro substituent into isoindolinone derivatives?

- Methodology : Fluorination is typically achieved via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or via late-stage functionalization of preformed isoindolinone scaffolds. For instance, in analogous compounds (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride), halogenation is optimized by controlling reaction temperature (0–50°C) and stoichiometry of HCl to avoid over-acidification, which can lead to side reactions .

Q. How can purity and stability of the hydrochloride salt be assessed under varying storage conditions?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) to monitor hydrolysis or oxidation of the pyrrolidine ring. Reference standards for related fluorinated indoles (e.g., 5-fluorooxindole) suggest storage at -20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the compound’s bioactivity?

- Methodology : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing pyrrolidine with piperidine or altering substituent positions). For example, [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride exhibits distinct receptor-binding profiles compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects . Computational docking (e.g., using MOE 2016.08) can predict binding affinities to targets like kinases or GPCRs .

Q. What contradictions exist in reported synthetic yields for isoindolinone derivatives, and how can they be resolved?

- Analysis : Discrepancies in yields (e.g., 52.7% in one protocol vs. lower yields in others) often stem from variations in reaction scale, HCl concentration, or purification methods. For instance, optimizing the HCl addition rate during salt formation (as in Step 5 of ) improves crystallinity and yield. Reproducibility requires strict control of reaction parameters (temperature, solvent purity) and characterization via NMR and mass spectrometry.

Q. How can molecular dynamics (MD) simulations predict the compound’s pharmacokinetic properties?

- Methodology : MD simulations (e.g., using GROMACS) model the compound’s solvation free energy, membrane permeability, and binding to serum proteins. For analogs like 6-(aminomethyl)isoindolin-1-one hydrochloride, simulations reveal that the fluorophenyl group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration . Experimental validation via PAMPA assays is recommended to confirm computational predictions.

Key Considerations for Researchers

- Data Validation : Cross-validate crystallographic data (e.g., ORTEP-3 outputs) with spectroscopic results (2D NMR, IR) to confirm structural assignments .

- Contradictory Findings : Address yield or bioactivity discrepancies by replicating protocols from peer-reviewed sources (e.g., ) and reporting detailed experimental logs.

- Ethical Use : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hoods for synthesis and PPE for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.